Cas no 366789-02-8 (Rivaroxaban)

Rivaroxaban is a selective direct Factor Xa inhibitor, classified as an oral anticoagulant. It exhibits high bioavailability and predictable pharmacokinetics, enabling fixed-dose administration without routine coagulation monitoring. Rivaroxaban binds directly to Factor Xa, inhibiting thrombin generation and clot formation. Its rapid onset of action and once-daily dosing regimen enhance patient compliance. The compound demonstrates efficacy in preventing venous thromboembolism (VTE) in orthopedic surgery patients and reducing stroke risk in non-valvular atrial fibrillation. Rivaroxaban's renal excretion pathway necessitates dose adjustment in impaired renal function. Its selective mechanism minimizes off-target effects while maintaining potent antithrombotic activity. The drug's chemical stability and formulation flexibility support diverse clinical applications.
Rivaroxaban structure
Rivaroxaban structure
商品名:Rivaroxaban
CAS番号:366789-02-8
MF:C19H18ClN3O5S
メガワット:435.881322383881
MDL:MFCD11974010
CID:67863
PubChem ID:9875401

Rivaroxaban 化学的及び物理的性質

名前と識別子

    • (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide
    • (S)-Rivaroxaban
    • (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)-oxazolidin-5-yl)methyl)thiophene-2-carbox
    • RIVAROXABAN STAGE-IV [5-CHLORO-N-({5S)-2-OXO-3-[4-(3-OXO-4-MORPHOLINYL)PHENYL]-1,3-OXAZOLIDIN-5-YL}-METHYL)-2(AS PER INV
    • Rivaroxaban Isomer
    • 5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide
    • BAY 59-7939
    • Rivaroxaban
    • 5-Chloro-N-(((5S)-2-oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide
    • Rivaroxaban Xarelto
    • (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)-oxazolidin-5-yl)methyl)thiophene-2-carboxamide
    • Rivarobaxan
    • rivaraoxaban
    • Rivaroxaba
    • Xarelto
    • Rivaroxaban Imp
    • 9NDF7JZ4M3
    • C19H18ClN3O5S
    • 5-Chloro-N-({(5s)-2-Oxo-3-[4-(3-Oxomorpholin-4-Yl)phenyl]-1,3-Oxazolidin-5-Yl}methyl)thiophene-2-Carboxamide
    • Rivaroxaban, 98%
    • Rivaroxaban (Xarelto)
    • 5-chloro-N-[[(5
    • 5-CHLORO-N-[[(S)-3-(4-(3-OXOMORPHOLIN-4-YL)PHENYL)-2-OXO-1,3-OXAZOLIDIN-5-YL]METHYL]-THIOPHENE-2-CARBOXAMIDE
    • 5-Chloro-N-(((5
    • 2-Thiophenecarboxamide, 5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-
    • 5-Chloro-N-(((5S)-
    • T5SJ BG EVM1- DT5NVOTJ AR D- AT6NV DOTJ &&S Form
    • (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)-oxazolidin-5-yl)methyl )thiophene-2-carboxamide
    • bay 59-7939 (rivaroxaban)
    • BAY 59-7939|Xarelto®
    • BAY59-7939
    • BR-72888
    • https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:68579
    • QA-2934
    • RIV
    • rivaroxaban (bay59-7939)
    • rivaroxaban 99%
    • Rivaroxaban|BAY 59-7939
    • rivaroxaban-d4
    • UNII:9NDF7JZ4M3
    • UNII-9NDF7JZ4M3
    • Xarelto®
    • Xarelto,BAY 59-7939
    • Xarelto; BAY 59-7939
    • DTXSID3057723
    • Z1741977097
    • CHEBI:68579
    • 366789-02-8
    • 2w26
    • AKOS005145918
    • JNJ39039039
    • RIVAROXABAN [EMA EPAR]
    • SR-01000944189
    • MLS006010027
    • 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene-carboxamide
    • BR164355
    • 5-chloro-N-({(5s)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl} methyl)thiophene-2-carboxamide
    • BRD-K37130656-001-01-2
    • RIVAROXABAN [JAN]
    • 1429742-50-6
    • RIVAROXABAN (EP MONOGRAPH)
    • 5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
    • HY-50903
    • EN300-6733490
    • US8822458, 97
    • 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide
    • CHEMBL198362
    • RIVAROXABAN [MI]
    • NCGC00262945-10
    • 5-Chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl]methyl}thiophene-2-carboxamide
    • JNJ-39039039
    • RIVAROXABAN [USP-RS]
    • DB06228
    • SCHEMBL3914
    • SR-01000944189-1
    • Rivaroxaban,Xarelto,BAY 59-7939
    • D07086
    • EX-A206
    • 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl) phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide
    • RIVAROXABAN [VANDF]
    • RIVAROXABAN [MART.]
    • 5-Chlor-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide
    • 5-chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide
    • KGFYHTZWPPHNLQ-AWEZNQCLSA-N
    • US8822458, 44
    • Q420262
    • RIVAROXABAN (MART.)
    • MFCD11974010
    • AB01563270_01
    • Rivaroxaban- Bio-X
    • RIVAROXABAN [ORANGE BOOK]
    • BAY-59-7939
    • rivaroxabanum
    • 1ST158364
    • CS-0555
    • Xarelto (TN)
    • HSDB 8149
    • CCG-212899
    • RIVAROXABAN [USAN]
    • Rivaroxaban [USAN:INN:BAN:JAN]
    • RIVAROXABAN (USP-RS)
    • GTPL6388
    • BRD-K37130656-001-03-8
    • Rivaroxaban (JAN/USAN/INN)
    • Q-102503
    • 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophencarboxamide
    • BDBM7840
    • B01AF01
    • RIVAROXABAN [WHO-DD]
    • SMR002529611
    • RIVAROXABAN [EP MONOGRAPH]
    • Rivaroxaban [INN]
    • NCGC00379033-04
    • 2-Thiophenecarboxamide, 5-chloro-N-(((5S)-2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl)-
    • DTXCID4031512
    • 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide
    • MDL: MFCD11974010
    • インチ: 1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1
    • InChIKey: KGFYHTZWPPHNLQ-AWEZNQCLSA-N
    • ほほえんだ: C1(=CC=C(N2C[C@H](CNC(C3SC(Cl)=CC=3)=O)OC2=O)C=C1)N1CCOCC1=O

計算された属性

  • せいみつぶんしりょう: 435.06557g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.5
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 回転可能化学結合数: 5
  • どういたいしつりょう: 435.06557g/mol
  • 単一同位体質量: 435.06557g/mol
  • 水素結合トポロジー分子極性表面積: 116Ų
  • 重原子数: 29
  • 複雑さ: 645
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 435.9g/mol

じっけんとくせい

  • におい: Odorless
  • Stability Shelf Life: Stable if stored as directed; avoid strong oxidizing agents
  • Temperature: Dangerous products of decomposition: thermal ecomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.
  • 色と性状: Powder
  • 密度みつど: 1.46
  • ゆうかいてん: 228-234°C
  • ふってん: 732.6°C at 760 mmHg
  • フラッシュポイント: 396.9±32.9 °C
  • 屈折率: 1.633
  • ようかいど: In water, 25.05 mg/L at 25 °C (est)
  • PSA: 116.42000
  • LogP: 3.04080
  • におい: Odorless
  • じょうきあつ: 6.66X10-16 mm Hg at 25 °C (est)
  • ひせんこうど: -41° (c=0.3, DMSO)

Rivaroxaban セキュリティ情報

Rivaroxaban 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1184-25mg
Rivaroxaban
366789-02-8 100%
25mg
¥ 1210 2023-09-07
abcr
AB436674-10 g
(S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide, 95%; .
366789-02-8 95%
10g
€170.40 2023-07-18
TRC
R538000-2mg
Rivaroxaban
366789-02-8
2mg
$148.00 2023-05-17
Ambeed
A454849-1mg
(S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide
366789-02-8 98%
1mg
$5.0 2025-02-20
Ambeed
A454849-25g
(S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide
366789-02-8 98%
25g
$161.0 2025-02-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci11608-50mg
Rivaroxaban
366789-02-8 98%
50mg
¥4660.00 2023-09-09
Enamine
EN300-6733490-0.25g
5-chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide
366789-02-8 95%
0.25g
$19.0 2023-07-10
Axon Medchem
3175-10 mg
Rivaroxaban
366789-02-8 99%
10mg
€70.00 2023-07-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006517-50mg
Rivaroxaban
366789-02-8 99%
50mg
¥25 2024-05-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1184-1 mL * 10 mM (in DMSO)
Rivaroxaban
366789-02-8 99.69%
1 mL * 10 mM (in DMSO)
¥615.00 2022-04-26

Rivaroxaban 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  30 min, 25 °C
1.2 4 h, 34 °C
リファレンス
Method for producing an intermediate of rivaroxaban
, Japan, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Acetonitrile ,  Water ;  rt → 40 °C; 2 h, 40 °C; 40 °C → 33 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5.7, 33 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  30 min, 25 °C
2.2 4 h, 34 °C
リファレンス
Method for producing an intermediate of rivaroxaban
, Japan, , ,

Rivaroxaban Raw materials

Rivaroxaban Preparation Products

Rivaroxaban サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:366789-02-8)Rivaroxaban
注文番号:A848255
在庫ステータス:in Stock
はかる:25g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:19
価格 ($):217.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:366789-02-8)Rivaroxaban
注文番号:2754532
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:08
価格 ($):discuss personally

Rivaroxaban 関連文献

Rivaroxabanに関する追加情報

Comprehensive Overview of Rivaroxaban (CAS No. 366789-02-8): Mechanism, Applications, and Clinical Insights

Rivaroxaban, with the CAS number 366789-02-8, is a highly selective direct Factor Xa inhibitor that has revolutionized the field of anticoagulation therapy. As a novel oral anticoagulant (NOAC), it offers significant advantages over traditional therapies like warfarin, including predictable pharmacokinetics, fewer drug interactions, and no requirement for routine monitoring. The compound's molecular structure and mechanism of action have made it a cornerstone in the prevention and treatment of venous thromboembolism (VTE), stroke prevention in atrial fibrillation (AF), and post-surgical thromboprophylaxis.

In recent years, Rivaroxaban has garnered attention due to its role in managing COVID-19-associated coagulopathy, a critical complication observed in severe cases. Researchers have explored its efficacy in reducing thrombotic events in hospitalized patients, aligning with the growing demand for anticoagulation strategies in viral infections. This application has spurred numerous clinical trials, reflecting the compound's adaptability to emerging medical challenges.

The pharmacological profile of Rivaroxaban is characterized by its rapid absorption and high bioavailability, achieving peak plasma concentrations within 2–4 hours post-administration. Unlike older anticoagulants, it exhibits a dose-dependent inhibition of Factor Xa, which directly disrupts the coagulation cascade. This specificity minimizes off-target effects, reducing the risk of major bleeding events—a common concern among patients and clinicians. Its renal excretion pathway (approximately 66%) necessitates dose adjustments in patients with renal impairment, a topic frequently searched by healthcare providers.

From a clinical perspective, Rivaroxaban has been extensively studied in landmark trials such as ROCKET AF and EINSTEIN, which established its non-inferiority to standard therapies. These studies addressed key patient concerns, including efficacy in elderly populations and comparative safety profiles. Notably, its once-daily dosing regimen improves adherence, a critical factor in chronic conditions like non-valvular atrial fibrillation (NVAF).

Emerging trends highlight the exploration of Rivaroxaban in cancer-associated thrombosis (CAT), where its oral administration offers convenience over injectable alternatives. This aligns with the increasing focus on patient-centric care and quality of life in oncology. Additionally, debates persist regarding its cost-effectiveness versus generics, a hot topic in healthcare economics forums.

In summary, Rivaroxaban (CAS 366789-02-8) represents a paradigm shift in anticoagulation, addressing both traditional and contemporary medical needs. Its versatility, combined with ongoing research into new indications, ensures its relevance in evolving therapeutic landscapes. For professionals seeking detailed drug interaction databases or dosing guidelines, authoritative resources like the FDA label and clinical practice guidelines remain indispensable.

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